molecular formula C15H17NO2S B2709770 N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)pent-4-enamide CAS No. 2097930-17-9

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)pent-4-enamide

Cat. No. B2709770
CAS RN: 2097930-17-9
M. Wt: 275.37
InChI Key: FKQQMPIZUITMPE-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)pent-4-enamide, also known as FTY720 or fingolimod, is a synthetic sphingosine 1-phosphate (S1P) receptor modulator. It was developed by Novartis Pharmaceuticals and was approved by the US Food and Drug Administration in 2010 for the treatment of relapsing multiple sclerosis (MS). FTY720 has also shown potential in the treatment of other autoimmune and inflammatory diseases.

Scientific Research Applications

1. Solar Energy Conversion

Phenothiazine derivatives, including those with furan and thiophene linkers similar to N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)pent-4-enamide, have been utilized in dye-sensitized solar cells. Specifically, the use of furan as a conjugated linker in these derivatives demonstrated a notable improvement in solar energy-to-electricity conversion efficiency, highlighting the potential of such compounds in renewable energy technologies (Kim et al., 2011).

2. Synthesis of Bioactive Compounds

Compounds with furan and thiophene units, similar to the given chemical, are important in synthesizing potentially bioactive compounds and functional materials. These include efficient Lewis acid-catalyzed annulation methods producing highly functionalized furans and thiophenes, indicating their broad utility in pharmaceutical and material science (He et al., 2020).

3. Polymer Science

In polymer science, thiophenylanilino and furanylanilino polymers, which incorporate furan and thiophene units akin to the compound , have been developed. These novel hybrid polymers exhibit significant electrochemical activity and could be used in various high-tech applications (Baldwin et al., 2008).

4. Antiviral Research

Furan-carboxamide derivatives, structurally related to the compound in focus, have shown potent inhibitory effects against influenza A H5N1 virus. This indicates the potential of such compounds in developing new antiviral therapies, especially for combating lethal viral strains (Yongshi et al., 2017).

5. Sustainable Material Development

Furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides, with structural similarity to the given compound, are being explored as sustainable alternatives to polyphthalamides. These materials are of great commercial interest for high-performance applications, demonstrating the eco-friendly potential of furan-based compounds in material sciences (Jiang et al., 2015).

properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]pent-4-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-2-3-6-15(17)16-10-13(12-7-9-19-11-12)14-5-4-8-18-14/h2,4-5,7-9,11,13H,1,3,6,10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQQMPIZUITMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NCC(C1=CSC=C1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)pent-4-enamide

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